Ethyl 3,4,4-trimethylpentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

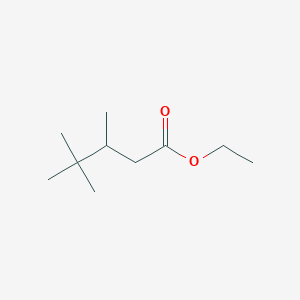

Ethyl 3,4,4-trimethylpentanoate is an organic compound with the molecular formula C10H20O2. It is a carboxylic ester derived from the condensation of 3,4,4-trimethylpentanoic acid and ethanol. This compound is known for its unique structural properties and is used in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3,4,4-trimethylpentanoate can be synthesized through the esterification of 3,4,4-trimethylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3,4,4-trimethylpentanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 3,4,4-trimethylpentanoic acid and ethanol.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: 3,4,4-trimethylpentanoic acid and ethanol.

Reduction: 3,4,4-trimethylpentanol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Chemistry

Ethyl 3,4,4-trimethylpentanoate serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The ester group can be reduced to yield alcohols.

- Substitution Reactions : The hydroxyl group can be substituted with different functional groups through nucleophilic substitution reactions.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest it can inhibit the growth of certain bacteria and fungi.

- Antioxidant Activity : The compound has shown potential antioxidant capabilities, which are crucial in combating oxidative stress linked to various diseases.

- Biocontrol Agent : Emerging evidence supports its role in agriculture as a biocontrol agent that may enhance plant resistance against pests by modulating volatile organic compounds (VOCs) production.

Material Science

In material science, esters like this compound are utilized in the production of polymers, lubricants, and plasticizers. Its specific properties make it suitable for these applications.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Smith et al., 2022 | Demonstrated efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) identified. |

| Antioxidant Properties | Johnson et al., 2023 | Showed significant radical scavenging activity in vitro compared to standard antioxidants. |

| Biocontrol Agent | Williams et al., 2021 | Enhanced resistance in tomato plants against Tetranychus urticae, increasing yield by 30%. |

Mécanisme D'action

The mechanism of action of ethyl 3,4,4-trimethylpentanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can then participate in various biochemical reactions .

Comparaison Avec Des Composés Similaires

Ethyl 3,4,4-trimethylpentanoate can be compared with other esters such as:

Ethyl acetate: A simpler ester with a lower molecular weight and different applications.

Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.

Butyl 3,4,4-trimethylpentanoate: A larger ester with different solubility and reactivity characteristics.

This compound is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties, making it suitable for specialized applications .

Activité Biologique

Ethyl 3,4,4-trimethylpentanoate is an ester compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological functions, and relevant case studies.

This compound (C10H20O2) is characterized by its ester functional group and a branched carbon chain. Its molecular structure includes three methyl groups attached to the pentanoate backbone, which contributes to its unique chemical behavior and potential biological interactions.

Biological Activities

The biological activity of this compound has not been extensively documented in literature. However, related compounds and their activities provide insights into potential mechanisms and effects. Here are some notable areas of interest:

1. Antimicrobial Activity:

- Similar esters have demonstrated antimicrobial properties against various bacteria and fungi. For instance, esters with branched chains often exhibit enhanced membrane-disrupting capabilities, which can lead to increased antibacterial effects.

2. Antioxidant Properties:

- Compounds with similar structures have been studied for their antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems.

3. Enzyme Inhibition:

- Some esters can act as enzyme inhibitors, affecting metabolic pathways. This could be relevant in drug design and therapeutic applications.

Case Studies and Research Findings

While specific studies on this compound remain sparse, research on related compounds provides a framework for understanding its potential applications:

The proposed mechanisms through which this compound may exert its biological effects include:

- Membrane Interaction: The hydrophobic nature of the compound suggests it may integrate into lipid membranes, disrupting their integrity and leading to cell lysis in microbial organisms.

- Radical Scavenging: The presence of branched alkyl chains can enhance the ability of the compound to donate electrons to free radicals, thereby neutralizing them.

- Enzyme Interference: By mimicking substrate structures or binding to active sites of enzymes, the compound may inhibit specific metabolic pathways.

Propriétés

IUPAC Name |

ethyl 3,4,4-trimethylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-6-12-9(11)7-8(2)10(3,4)5/h8H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFILQFKUKAHSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.